2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid
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Overview
Description
2-(8-Allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid is a complex organic compound characterized by its unique purine-based structure, making it a molecule of significant interest in various scientific fields. Its distinctive arrangement of allyl and methyl groups, coupled with the imidazo[2,1-f]purine core, lends it interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid involves multiple steps starting from readily available precursors. Generally, the synthesis starts with the preparation of the imidazo[2,1-f]purine scaffold. This is often achieved via cyclization reactions, where a purine derivative is reacted under conditions that promote the formation of the imidazole ring. Key steps in the synthesis include:
Alkylation: : Introduction of the allyl group through alkylation reactions.
Methylation: : Addition of methyl groups using methylating agents.
Oxidation: : Formation of the dioxo groups via selective oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions to improve yield and reduce cost. This typically involves:
Batch Processing: : Sequentially adding reagents and monitoring reaction progress.
Continuous Flow Synthesis: : Utilizes flow reactors for improved efficiency and scalability.
Catalysis: : Employing catalysts to accelerate reactions and improve selectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: : Leading to the formation of more oxidized products.
Reduction: : Producing reduced derivatives.
Substitution: : Particularly at the allyl or methyl positions.
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : Often carried out in the presence of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield higher ketones or carboxylic acids, while reduction may produce alcohols or simpler hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Biologically, this compound is explored for its potential interactions with enzymes and receptors due to its purine base structure, which is crucial in DNA and RNA.
Medicine: In medicinal research, this molecule is investigated for potential therapeutic uses, such as antiviral or anticancer properties, given the purine derivatives' known biological activities.
Industry: In the industrial domain, it could be used as a precursor in the synthesis of novel materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological macromolecules. Its molecular targets may include:
Enzymes: : Where it can act as an inhibitor or substrate, influencing metabolic pathways.
Receptors: : Binding to cellular receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Unique Properties: Compared to other purine derivatives, 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid stands out due to its unique substitution pattern which could confer different reactivity and biological activity.
Similar Compounds:Adenosine: : A simpler purine derivative involved in many biological processes.
Theophylline: : Known for its stimulant effects and used in medicine.
Caffeine: : Another purine derivative with widespread effects in the central nervous system.
Each of these similar compounds shares the purine core but differs in their substitution, leading to diverse applications and properties.
Properties
IUPAC Name |
2-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-4-5-17-8(2)6-18-10-11(15-13(17)18)16(3)14(23)19(12(10)22)7-9(20)21/h4,6H,1,5,7H2,2-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTWAQQHBFBFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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